molecular formula C6H14O12P2 B13865370 D-Fructofuranose,2,6-bis(dihydrogen phosphate)

D-Fructofuranose,2,6-bis(dihydrogen phosphate)

Cat. No.: B13865370
M. Wt: 340.12 g/mol
InChI Key: YXWOAJXNVLXPMU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Fructofuranose,2,6-bis(dihydrogen phosphate) typically involves the phosphorylation of fructose. This can be achieved through the reaction of fructose with phosphoric acid under controlled conditions. The reaction is usually carried out in an aqueous medium at a low temperature to prevent decomposition .

Industrial Production Methods

Industrial production of D-Fructofuranose,2,6-bis(dihydrogen phosphate) involves similar phosphorylation processes but on a larger scale. The process is optimized for higher yield and purity, often involving multiple purification steps such as crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

D-Fructofuranose,2,6-bis(dihydrogen phosphate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various phosphorylated sugars and their derivatives, which are important intermediates in metabolic pathways .

Scientific Research Applications

D-Fructofuranose,2,6-bis(dihydrogen phosphate) has numerous applications in scientific research:

Mechanism of Action

D-Fructofuranose,2,6-bis(dihydrogen phosphate) exerts its effects by regulating key enzymes in glycolysis and gluconeogenesis. It acts as an allosteric effector, modulating the activity of enzymes such as phosphofructokinase and fructose-1,6-bisphosphatase. This regulation is crucial for maintaining glucose homeostasis in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Fructofuranose,2,6-bis(dihydrogen phosphate) is unique due to its specific role in regulating glycolysis and gluconeogenesis. Unlike other similar compounds, it acts as a potent allosteric effector, making it a critical regulator of metabolic pathways .

Properties

IUPAC Name

[3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2/c7-2-6(18-20(13,14)15)5(9)4(8)3(17-6)1-16-19(10,11)12/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWOAJXNVLXPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O12P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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